![molecular formula C16H23BN2O3 B1400751 2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide CAS No. 1286230-85-0](/img/structure/B1400751.png)
2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide
Vue d'ensemble
Description
The compound “2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide” is a complex organic molecule. It contains a cyclopropyl group, a pyridin-2-yl group, and a tetramethyl-[1,3,2]dioxaborolan-2-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the pyridin-2-yl group, and the tetramethyl-[1,3,2]dioxaborolan-2-yl group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group would provide some ring strain, the pyridin-2-yl group would contribute aromaticity, and the tetramethyl-[1,3,2]dioxaborolan-2-yl group would add further complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be inferred from its structure, such as its molecular weight and possibly its solubility in various solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compounds related to 2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide have been synthesized and structurally analyzed in various studies. For instance, Huang et al. (2021) synthesized methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its derivatives, confirming their structures using spectroscopic methods and X-ray diffraction. These compounds, including those related to 2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide, are important as boric acid ester intermediates with benzene rings, playing crucial roles in various chemical applications (Huang et al., 2021).
Molecular Electronic Properties
In another study, the molecular electrostatic potential and frontier molecular orbitals of similar compounds were investigated using density functional theory (DFT). This analysis revealed significant physicochemical properties, essential for understanding the behavior of these compounds in chemical reactions and potential applications in medicinal chemistry (Huang et al., 2021).
Applications in Combinatorial Chemistry
Sopková-de Oliveira Santos et al. (2003) reported on 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a compound related to 2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide. This compound serves as a bifunctional building block in combinatorial chemistry, highlighting its potential in the synthesis of diverse chemical libraries for drug discovery (Sopková-de Oliveira Santos et al., 2003).
Boron Chemistry and Drug Synthesis
The tetramethyl-dioxaborolane moiety, a key feature in 2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide, plays a significant role in boron chemistry. This aspect is crucial for the development of boron-containing compounds, which are increasingly relevant in the synthesis of pharmaceuticals and materials science. Takagi and Yamakawa (2013) explored the syntheses of arenes containing the dioxaborolan moiety, demonstrating its versatility in organic synthesis (Takagi & Yamakawa, 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopropyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)12-7-8-18-13(10-12)19-14(20)9-11-5-6-11/h7-8,10-11H,5-6,9H2,1-4H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUQTVCYJXAJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128353 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]cyclopropaneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide | |
CAS RN |
1286230-85-0 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]cyclopropaneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286230-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]cyclopropaneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



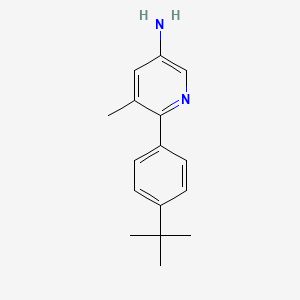
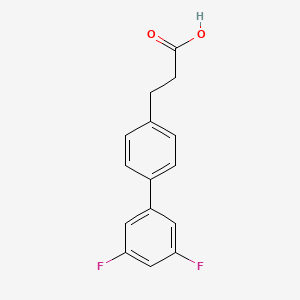
![methyl 2-(2-methyl-1-(4-(methylsulfonyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1400671.png)
![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B1400672.png)
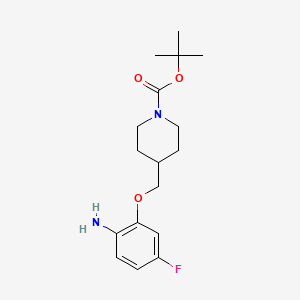
![1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1400674.png)
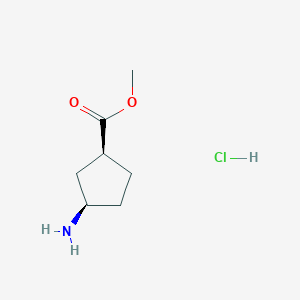
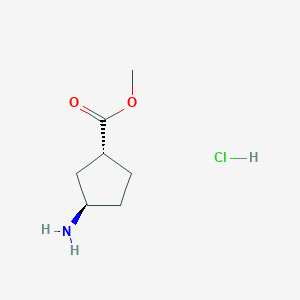
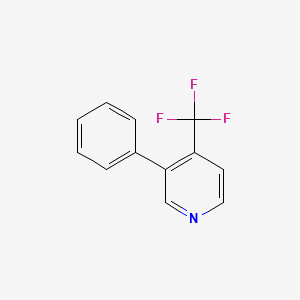
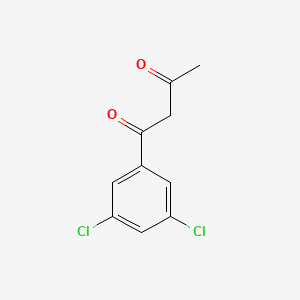
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine](/img/structure/B1400684.png)
![Butyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1400686.png)
![3-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B1400688.png)
![1-{[(Thiophen-2-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1400690.png)